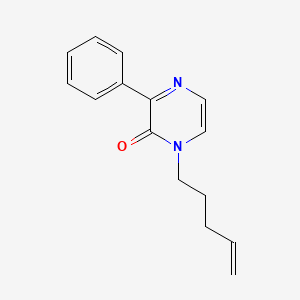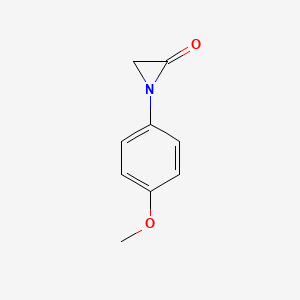
1-(4-Methoxyphenyl)aziridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)aziridin-2-one is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)aziridin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylamine with chloroacetyl chloride, followed by cyclization to form the aziridine ring. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature and high-pressure conditions to facilitate the cyclization process. Catalysts such as oxides or sulfates may be employed to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)aziridin-2-one undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxaziridines or reduced to yield amines.
Substitution Reactions: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peracids, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
- Substituted amines
- Oxaziridines
- Various functionalized aromatic compounds
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)aziridin-2-one has been extensively studied for its applications in:
Medicinal Chemistry: As a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Polymer Science: Used in the preparation of polyamines through ring-opening polymerization, which can be applied in the development of antibacterial coatings and gene transfection materials.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical architectures.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)aziridin-2-one primarily involves the nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent formation of various products. The compound’s reactivity is influenced by the electron-donating methoxy group on the aromatic ring, which can stabilize intermediates and transition states during reactions.
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
1-(4-Nitrophenyl)aziridin-2-one: Similar structure but with a nitro group instead of a methoxy group, leading to different reactivity and applications.
1-(4-Methylphenyl)aziridin-2-one:
Uniqueness: 1-(4-Methoxyphenyl)aziridin-2-one is unique due to the presence of the methoxy group, which enhances its nucleophilicity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various scientific fields highlight its importance.
Propriétés
Numéro CAS |
606135-86-8 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)aziridin-2-one |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)10-6-9(10)11/h2-5H,6H2,1H3 |
Clé InChI |
JBVOXTIZYNHQBR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


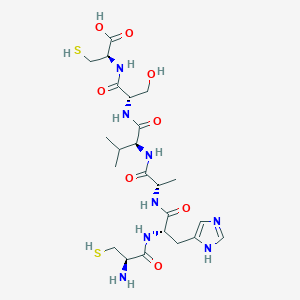
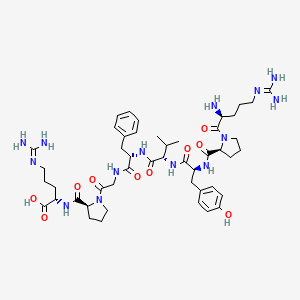

![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
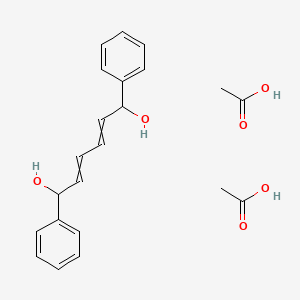
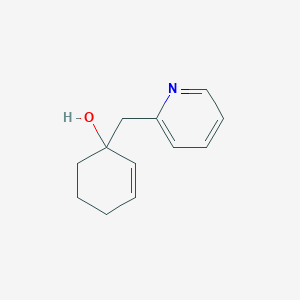


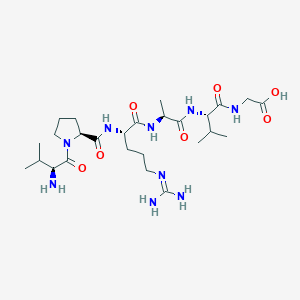
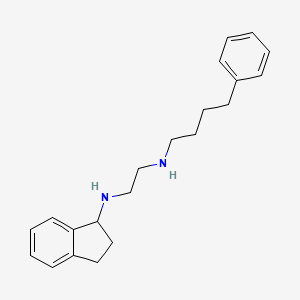
![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
![4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one](/img/structure/B12575306.png)
